molecular formula C14H25N5O2 B1480625 tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate CAS No. 2097996-70-6

tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

Cat. No. B1480625
CAS RN: 2097996-70-6
M. Wt: 295.38 g/mol
InChI Key: FWAVKJXMVDWIHP-UHFFFAOYSA-N
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Description

The compound “tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate” is an organic molecule that contains a tert-butyl group, a cyclohexyl group, an aminomethyl group, and a 1H-1,2,3-triazol-1-yl group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclohexyl group would provide a rigid, three-dimensional structure, while the various functional groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

Based on its structure, we can infer that this compound is likely to be solid under normal conditions, with a relatively high molecular weight . It’s also likely to have a relatively high boiling point due to the presence of multiple heavy atoms .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

It is used in palladium-catalyzed synthesis of N-Boc-protected anilines, which are valuable intermediates in organic synthesis and pharmaceutical research .

Synthesis of Tetrasubstituted Pyrroles

This compound is utilized in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position, which are important in medicinal chemistry .

Life Science Materials Production

As part of a comprehensive catalog of life science products, it is used in the production of high-purity materials for research and development purposes .

Chemical Synthesis

The tert-butyl group in the compound is often used as a protecting group in chemical synthesis, allowing for the selective modification of molecules without affecting sensitive functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate” would require appropriate safety precautions. These might include avoiding inhalation or contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the specific context in which it’s being used. Further studies would be needed to fully explore its potential .

properties

IUPAC Name

tert-butyl N-[4-[4-(aminomethyl)triazol-1-yl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)16-10-4-6-12(7-5-10)19-9-11(8-15)17-18-19/h9-10,12H,4-8,15H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAVKJXMVDWIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Reactant of Route 2
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Reactant of Route 3
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Reactant of Route 4
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Reactant of Route 5
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Reactant of Route 6
tert-butyl (4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

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